co-Proxamol - 100503-90-0

co-Proxamol

Catalog Number: EVT-15317735
CAS Number: 100503-90-0
Molecular Formula: C30H38N2O4
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Co-Proxamol is classified as an analgesic medication. Dextropropoxyphene, the opioid component, provides pain relief through its action on the central nervous system, while paracetamol enhances the analgesic effect and contributes to antipyretic properties. This combination was designed to improve pain management compared to either drug alone.

Synthesis Analysis

The synthesis of co-proxamol involves several steps, primarily focusing on the preparation of dextropropoxyphene. The initial synthesis can be traced back to work by Pohland and Sullivan in the 1950s, which detailed the preparation of dextropropoxyphene through a multi-step process:

  1. Preparation of Aminoketone: The synthesis begins with the formation of an aminoketone by reacting a secondary amine with a phenylpropenyl ketone.
  2. Grignard Reaction: This intermediate undergoes a Grignard reaction with benzylmagnesium chloride, yielding a carbinol.
  3. Acylation: The carbinol is then acylated using propionic anhydride in the presence of pyridine or triethylamine, followed by purification through recrystallization.
Molecular Structure Analysis

Co-Proxamol has a complex molecular structure due to its dual components. The molecular formula for dextropropoxyphene is C22H29NO2C_{22}H_{29}NO_{2}, with a molar mass of approximately 339.47 g/mol. Paracetamol has the formula C8H9NO2C_{8}H_{9}NO_{2} and a molar mass of about 151.16 g/mol.

Structural Data

  • Dextropropoxyphene:
    • Molecular Formula: C22H29NO2C_{22}H_{29}NO_{2}
    • Molar Mass: 339.47 g/mol
  • Paracetamol:
    • Molecular Formula: C8H9NO2C_{8}H_{9}NO_{2}
    • Molar Mass: 151.16 g/mol

The combination results in an effective analgesic compound that operates through distinct but complementary mechanisms.

Chemical Reactions Analysis

The primary chemical reactions involved in the metabolism of co-proxamol occur in the liver, where both active ingredients are processed:

  1. Dextropropoxyphene Metabolism:
    • It undergoes N-demethylation via cytochrome P450 enzymes (CYP3A4), producing norpropoxyphene, which retains analgesic properties.
    • Other minor pathways include aromatic hydroxylation and ester hydrolysis.
  2. Paracetamol Metabolism:
    • Primarily metabolized via conjugation pathways (glucuronidation and sulfation) but can also form reactive metabolites that are involved in toxicity at high doses.

These metabolic pathways illustrate how co-proxamol can exert both therapeutic effects and potential side effects, particularly in overdose situations .

Mechanism of Action

Co-Proxamol functions through a synergistic mechanism:

  • Dextropropoxyphene acts as an opioid analgesic by binding to mu-opioid receptors in the brain and spinal cord, inhibiting pain transmission.
  • Paracetamol works centrally to reduce pain perception and has antipyretic effects by acting on the hypothalamus.

The combination leads to enhanced analgesia compared to either drug alone, although concerns about toxicity have limited its use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Odorless, white crystalline powder
  • Solubility: Soluble in methanol, ethanol, chloroform; slightly soluble in water
  • Taste: Bitter

Chemical Properties

  • Molecular Weight: Approximately 490.63 g/mol for co-proxamol (combined)
  • LD50 (oral): Approximately 990 mg/kg for dextropropoxyphene in female rats

These properties highlight both the utility and risks associated with co-proxamol use, particularly regarding overdose potential due to its opioid component .

Applications

Historical Development and Regulatory Trajectory of Co-Proxamol

Evolution of Opioid-Acetaminophen Combinations in Analgesic Therapy

The development of opioid-paracetamol (acetaminophen) combinations represented a mid-20th century strategy to enhance analgesic efficacy while minimizing opioid-related adverse effects through dose reduction. Co-proxamol (dextropropoxyphene hydrochloride 32.5 mg + paracetamol 325 mg) emerged as one such combination, patented in 1955 by Eli Lilly and Company and marketed under various brand names including Distalgesic and Darvocet [1]. This formulation reflected the pharmaceutical industry's focus on creating mild-to-moderate pain relievers with improved safety profiles compared to stronger opioids. The theoretical foundation posited that dextropropoxyphene, a weak mu-opioid receptor agonist structurally related to methadone, would provide additive analgesia when combined with the centrally-acting non-opioid paracetamol [5].

Clinical studies subsequently challenged co-proxamol's therapeutic rationale. A pivotal 1997 systematic review published in the British Medical Journal demonstrated that the addition of dextropropoxyphene to paracetamol provided minimal additional analgesic benefit beyond paracetamol alone. The number-needed-to-treat (NNT) for at least 50% pain relief over 4-6 hours was 4.4 (95% CI 3.5-5.6) for co-proxamol versus 4.6 (95% CI 3.9-5.5) for paracetamol 650 mg alone in postoperative pain models [8]. This questionable efficacy advantage, coupled with dextropropoxyphene's complex pharmacology—acting additionally as a serotonin reuptake inhibitor and potent noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist—raised concerns about its risk-benefit profile [1].

Table 1: Analgesic Efficacy Comparisons from Clinical Studies (Single-Dose Postoperative Pain)

Analgesic RegimenNumber Needed to Treat (NNT)95% Confidence IntervalClinical Implication
Co-proxamol (65mg dextropropoxyphene + 650mg paracetamol)4.43.5–5.6Moderate efficacy
Paracetamol 650mg alone4.63.9–5.5Similar efficacy to co-proxamol
Ibuprofen 400mg2.42.3–2.6Superior efficacy
Codeine 60mg + paracetamol 600mg3.42.9–4.0Better than co-proxamol

The clinical positioning of co-proxamol evolved paradoxically. Despite evidence of limited efficacy, it became widely prescribed for chronic non-cancer pain conditions such as osteoarthritis and back pain, largely due to aggressive marketing and perceived lower abuse potential compared to codeine-containing products. By the 1990s, it had become one of the most prescribed analgesics in the United Kingdom, with approximately 1.7 million patients receiving 7.5 million prescriptions annually [9]. This widespread use occurred despite accumulating evidence that dextropropoxyphene's active metabolite, norpropoxyphene, accumulated with repeated dosing and possessed cardiotoxic properties unrelated to its opioid activity [1].

Chronology of Co-Proxamol’s Global Market Authorization and Withdrawal

Co-proxamol's regulatory journey exemplifies evolving pharmacovigilance and risk assessment paradigms. Following its introduction in the 1950s, the drug gained global market presence throughout North America, Europe, and Commonwealth nations. However, safety concerns emerged in the 1970s-1980s regarding dextropropoxyphene's narrow therapeutic index, potential for fatal respiratory depression, and cardiac conduction abnormalities in overdose [1] [9].

The United Kingdom initiated the most documented withdrawal process:

  • January 2005: The UK Medicines and Healthcare products Regulatory Agency (MHRA) announced the phased withdrawal of co-proxamol following a safety review, citing approximately 300-400 deaths annually from intentional or accidental poisoning. Prescriptions plummeted by 59% within the first two years of the announcement [6] [9].
  • 2005-2007: A transitional period permitted continued prescribing only for patients who could not tolerate alternatives, with GPs instructed not to initiate new prescriptions. During this phase, prescriptions fell from 435,250 in January 2005 to approximately 70,000 by August 2006, with only 1,350 being new prescriptions [3].
  • 31 December 2007: Full market authorization cancellation, though provisions allowed unlicensed prescribing for exceptional cases [6].

This regulatory intervention yielded dramatic public health outcomes. A comprehensive interrupted time-series analysis of 1998-2010 data demonstrated:

Table 2: Impact of UK Co-proxamol Withdrawal on Poisoning Deaths

Time PeriodAverage Annual Deaths (Suicide + Undetermined Verdicts)Reduction vs. Pre-WithdrawalTotal Deaths Averted (2005-2010)
Pre-withdrawal (1998-2004)228Baseline-
Withdrawal phase (2005-2007)12147% reduction226 fewer deaths
Full withdrawal (2008-2010)1992% reduction500+ fewer suicides
Accidental Poisonings Included (2008-2010)2391% reduction600+ total deaths averted

The study concluded: "There were an estimated 500 fewer deaths from suicide between 2005 and 2010 than would be expected without the withdrawal, and 600 fewer deaths when accidental poisonings were included" [9]. Crucially, the analysis revealed no significant evidence of widespread substitution with other analgesics despite increased prescribing of co-codamol (23%), paracetamol (16%), codeine (10%), and strong opioids like tramadol and oxycodone [9].

Internationally, the UK action triggered cascading regulatory responses:

  • June 2009: European Medicines Agency recommended EU-wide withdrawal
  • September 2011: Full withdrawal implemented across EU member states
  • 2010: US FDA mandated phased withdrawal, citing cardiac toxicity risks
  • 2010: Health Canada removed dextropropoxyphene products from market [9] [10]

This coordinated global withdrawal represented one of the most significant pharmaceutical market exits driven primarily by overdose mortality rather than in-therapeutic-use safety or efficacy concerns.

Socio-Political Drivers of Co-Proxamol’s Reclassification in the UK and EU

Co-proxamol's withdrawal unfolded amidst complex tensions between public health objectives and stakeholder interests, revealing the sociopolitical dimensions of drug regulation. The UK decision exemplified evidence-based public health policy confronting established prescribing patterns and patient advocacy.

The primary driver was compelling epidemiological data on suicide prevention. Research demonstrated co-proxamol was implicated in approximately 20% of all drug-poisoning suicides in England and Wales during 1997-1999, making it the second most common drug used in fatal self-poisoning after tricyclic antidepressants [9]. A critical factor was its "double lethality" – dextropropoxyphene caused respiratory depression and cardiac arrest, while paracetamol caused irreversible liver damage, creating a narrow window for successful intervention in overdose cases [1] [3].

However, the withdrawal faced significant opposition:

  • Medical Professional Resistance: Rheumatologists and pain specialists highlighted co-proxamol's value for chronic pain patients unresponsive to alternatives. A Pulse magazine survey found 94% of rheumatologists and 70% of GPs opposed the ban [3]. The British Society of Rheumatology argued: "It is unreasonable to withdraw a drug from those who understand the risk" [3].
  • Patient Advocacy: Individuals with chronic conditions like ankylosing spondylitis reported significant deterioration in pain control. Patient testimonials described co-proxamol as a "miracle drug" enabling functionality when alternatives failed [3].
  • Pharmaceutical Industry Influence: Manufacturers initially resisted withdrawal through submissions to regulatory reviews. The protracted 2005-2007 phase-out period reflected compromises between immediate risk removal and gradual market exit [7] [10].

Parliament became a crucial arena for contestation. MPs like Anne Begg (a co-proxamol user with Gaucher's disease) and Howard Stoate (a GP) led adjournment debates in 2007 proposing alternative regulatory approaches. Their arguments centered on:

  • Implementing Schedule 3 controlled drug classification rather than full withdrawal
  • Restricting initiation to specialists rather than GPs
  • Maintaining access for chronic pain patients under strict monitoring [3] [10]

Health Minister Caroline Flint countered with public health imperatives: "Flint said only 367 letters had been received from concerned patients over the past two years... She estimated that 100 lives had already been saved from a phased withdrawal" [3]. This underscored the regulatory prioritization of population-level risk reduction over individual therapeutic utility.

The controversy illuminated structural tensions in medicine regulation. As Parliament's Health Committee noted: "The pharmaceutical industry has been enormously successful at inter-digitating itself in the usual process of healthcare... At almost every level of NHS care provision the pharmaceutical industry shapes the agenda" [7]. Co-proxamol's trajectory demonstrated how post-marketing surveillance and mortality data could overcome commercial and professional resistance to realign regulatory priorities with public health imperatives.

Table 3: Stakeholder Positions in the UK Co-proxamol Withdrawal Debate

Stakeholder GroupPrimary PositionKey ArgumentsInfluence on Outcome
Regulators (MHRA)Full withdrawal300-400 annual deaths; Narrow therapeutic index; Questionable efficacy advantageDecision implemented despite opposition
Patients/AdvocatesMaintain access with restrictions"Miracle drug" for refractory pain; Quality of life impactExceptional use provisions in withdrawal
Rheumatologists/GPsPartial restrictionTherapeutic value in chronic pain; Low side effect profile vs. alternativesInfluenced 3-year transition period
Public Health AgenciesSupport withdrawalSuicide prevention opportunity; Prevent accidental poisoningsProvided critical mortality data
Pharmaceutical IndustryRisk management over withdrawalVoluntary restrictions; Education programsLimited; eventual market exit

The European Medicines Agency's subsequent EU-wide withdrawal recommendation in 2009 validated the UK's evidence-based approach, replicating the mortality reduction across member states. This transnational regulatory alignment demonstrated how suicide prevention became a legitimate and compelling rationale for pharmaceutical risk management, establishing a precedent that would later influence the withdrawal of other toxic analgesics globally [9] [10].

Properties

CAS Number

100503-90-0

Product Name

co-Proxamol

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;N-(4-hydroxyphenyl)acetamide

Molecular Formula

C30H38N2O4

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C22H29NO2.C8H9NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-6(10)9-7-2-4-8(11)5-3-7/h6-15,18H,5,16-17H2,1-4H3;2-5,11H,1H3,(H,9,10)/t18-,22+;/m1./s1

InChI Key

PJVOPFKDSOFREE-MYXGOWFTSA-N

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.